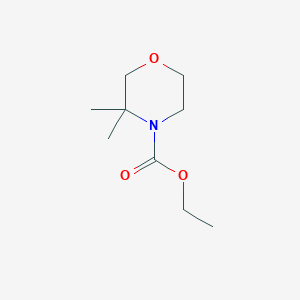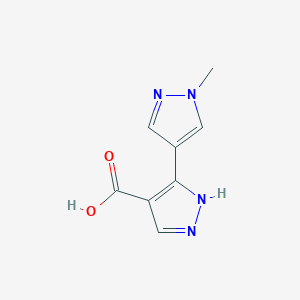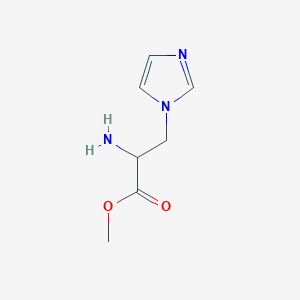
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile
Overview
Description
2-Methyl-4-(3-methylphenyl)-4-oxobutanenitrile is a chemical compound that belongs to the class of nitriles. It is also known as 3-Methyl-2-(3-methylphenyl)-2-oxobutanenitrile or MMBN. This compound is widely used in scientific research for its unique properties and applications.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 2-arylidene-3-oxobutanenitrile derivatives involves the Knoevenagel condensation, which is a crucial reaction in organic chemistry for the formation of carbon-carbon double bonds. This process has been applied to create compounds like 11-methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives, showcasing the versatility of 3-oxobutanenitrile in synthetic chemistry (Han et al., 2015).
Another study demonstrated the synthesis of 4-Phenyl-3-oxobutanenitrile and its potential as a starting material for creating a variety of polyfunctionally substituted heterocycles (Khalik, 1997).
Molecular Interactions and Structural Analysis
- Research on β-ketoarylhydrazones, which include compounds like 2-(2-methylphenylhydrazono)-3-oxobutanenitrile, revealed insights into the strength of intramolecular resonance-assisted NH···O hydrogen bonds. These findings are significant in understanding molecular interactions and hydrogen bonding in organic compounds (Bertolasi et al., 1999).
Novel Compound Synthesis
- A study explored the use of 3-oxobutanenitrile in the creation of unconventional rose odorants, highlighting its application in fragrance chemistry. The study synthesized derivatives of 2,2-bis(prenyl)-3-oxobutanenitrile, demonstrating the compound's role in developing unique olfactory properties (Hauser et al., 2018).
Pharmaceutical and Biological Applications
2-Ethoxymethylene-3-oxobutanenitrile was used in synthesizing compounds with biological activity against bacteria and tumor cells, indicating its potential application in medicinal chemistry and drug development (Černuchová et al., 2005).
Another study described a simple synthetic approach to create 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitrile, showcasing the compound's potential in antiviral and anticancer activities (Yaccoubi et al., 2022).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The presence of a benzene ring in similar compounds allows for resonance stabilization of a benzylic carbocation, which means that substitution is likely to occur at the benzylic position . This interaction with its targets could lead to various changes in the cellular environment.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
The broad spectrum of biological activities associated with indole derivatives suggests that the compound could have diverse molecular and cellular effects .
properties
IUPAC Name |
2-methyl-4-(3-methylphenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-4-3-5-11(6-9)12(14)7-10(2)8-13/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTIFVRWGXKVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)








![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427903.png)



